3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide
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Overview
Description
3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide is a biochemical compound with the molecular formula C18H19N5O2. It is primarily used in proteomics research and has a molecular weight of 353.38 g/mol . This compound is known for its unique structure, which includes a methoxyphenyl group, a phenyl group, and a tetrazolyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxybenzaldehyde with an appropriate amine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with sodium azide to form the tetrazole ring.
Amidation: The final step involves the reaction of the tetrazole intermediate with phenyl isocyanate to form the desired propanamide compound.
The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound. The industrial process also involves rigorous quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group results in the formation of a hydroxyl group, while reduction of a nitro group leads to the formation of an amine group.
Scientific Research Applications
3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, leading to changes in their activity. This interaction can result in the modulation of biological processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- 3-(2-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- 3-(2-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Uniqueness
3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity, while the tetrazole ring provides stability and reactivity. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-15-10-6-5-7-12(15)11-14(16-19-21-22-20-16)17(23)18-13-8-3-2-4-9-13/h2-10,14H,11H2,1H3,(H,18,23)(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABNZEUISJEPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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